G Protein Antagonist

G protein signaling GPCR pharmacology receptor-G protein coupling

GPAnt-2 (CAS 143675-79-0) is the definitive G protein antagonist for selectively and reversibly blocking Gi/o and Gs signaling. Unlike Gq-selective alternatives (YM-254890, GP Antagonist-2A) or Gi/o-irreversible pertussis toxin, GPAnt-2’s competitive mechanism uniquely enables titration experiments for coupling stoichiometry and affinity measurements. This heptapeptide is validated in reconstituted vesicle and permeabilized cell assays, including mast cell histamine release and chromaffin cell catecholamine secretion. Sourced for biopharmaceutical and academic laboratories requiring precision GPCR interrogation.

Molecular Formula C57H64N12O9S
Molecular Weight 1093.3 g/mol
CAS No. 143675-79-0
Cat. No. B612452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG Protein Antagonist
CAS143675-79-0
SynonymsGPAnt-2
Molecular FormulaC57H64N12O9S
Molecular Weight1093.3 g/mol
Structural Identifiers
InChIInChI=1S/C57H64N12O9S/c1-79-24-23-42(51(59)72)64-55(76)46(26-33-29-60-39-16-8-5-13-36(33)39)69-57(78)48(28-35-31-62-41-18-10-7-15-38(35)41)68-54(75)45(25-32-11-3-2-4-12-32)66-56(77)47(27-34-30-61-40-17-9-6-14-37(34)40)67-53(74)44(19-21-49(58)70)65-52(73)43-20-22-50(71)63-43/h2-18,29-31,42-48,60-62H,19-28H2,1H3,(H2,58,70)(H2,59,72)(H,63,71)(H,64,76)(H,65,73)(H,66,77)(H,67,74)(H,68,75)(H,69,78)/t42-,43-,44-,45-,46+,47+,48+/m0/s1
InChIKeyWSYRBHQWMXTCHQ-SFIKJRKMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO
Storage-20°C

G-Protein Antagonist Peptide (GPAnt-2, CAS 143675-79-0): Overview and Technical Identity for Scientific Procurement


G-Protein Antagonist Peptide (GPAnt-2, CAS 143675-79-0) is a synthetic heptapeptide (sequence: pGlu-Gln-D-Trp-Phe-D-Trp-D-Trp-Met-NH₂) [1] derived from the C‑terminus of substance P [2]. Functioning as a competitive and reversible inhibitor of receptor–G protein coupling, this peptide directly blocks the activation of Gi, Go, and Gs proteins by their cognate GPCRs , thereby serving as a broadly useful tool for interrogating heterotrimeric G protein‑mediated signaling cascades in reconstituted and cellular systems [3].

G-Protein Antagonist Peptide (CAS 143675-79-0): Why Gα Subunit‑Selective Inhibitors Cannot Substitute for GPAnt‑2


G‑protein antagonists exhibit profound functional divergence based on their Gα subunit selectivity profiles and mechanisms of action. GPAnt‑2 (CAS 143675‑79‑0) uniquely inhibits Gi/o and Gs signaling by competing with receptors for G‑protein binding [1], whereas commercially available alternatives such as GP Antagonist‑2A and the macrocyclic depsipeptides YM‑254890/FR900359 are exquisitely selective for Gq/11 family members and do not inhibit Gi/o or Gs activation . Conversely, Gs‑selective antagonists like NF503/NF449 fail to block Gi/o‑mediated pathways [2]. Consequently, substituting GPAnt‑2 with any of these subtype‑restricted inhibitors will yield qualitatively different and potentially misleading experimental outcomes when studying Gi/o‑ or Gs‑coupled receptor signaling.

GPAnt‑2 (143675‑79‑0) Quantitative Differentiation Guide: Head‑to‑Head Comparison with Analog G‑Protein Antagonists


Broad‑Spectrum Gi/Go and Gs Inhibition vs. Gq‑Selective Analog GP Antagonist‑2A

GPAnt‑2 inhibits receptor‑catalyzed GTP hydrolysis by both Gi/Go and Gs proteins, whereas the closely related analog GP Antagonist‑2A is strictly selective for Gq activation [1]. In reconstituted phospholipid vesicle assays, GPAnt‑2 blocked M2 muscarinic receptor‑mediated activation of Gi/Go and β‑adrenergic receptor‑mediated activation of Gs, with inhibition being competitive and reversible [1]. GP Antagonist‑2A, by contrast, shows no inhibition of M2 mAChR‑promoted GTP hydrolysis by Gi even at high concentrations .

G protein signaling GPCR pharmacology receptor-G protein coupling

Unique Mechanism: Competitive Receptor‑G Protein Antagonism vs. Direct Gα‑Subunit Inhibition

GPAnt‑2 acts by competing with receptors for binding to G proteins, a mechanism distinct from direct Gα‑subunit inhibitors such as YM‑254890 or suramin that block GDP/GTP exchange [1][2]. In reconstituted vesicle assays, inhibition by GPAnt‑2 could be overcome by increasing receptor concentration but was unaffected by changes in G protein concentration, directly demonstrating competitive antagonism at the receptor–G protein interface [1]. This contrasts with YM‑254890, which functions as an allosteric glue stabilizing the Gα‑Gβγ complex and preventing GDP release [2].

G protein antagonist mechanism receptor coupling competitive inhibition

Functional Antagonism of Mastoparan‑Induced G Protein Activation in Intact Cellular Systems

In streptolysin O‑permeabilized rat peritoneal mast cells, GPAnt‑2 (10 mM) effectively blocked histamine release induced by methoctramine, an M2 muscarinic antagonist that activates Gi/o proteins [1]. Methoctramine elicited histamine release with an EC₅₀ of 20 μM, and this response was completely abolished in the presence of GPAnt‑2 when allowed intracellular access via permeabilization [1]. In a related system, GPAnt‑2 reversed mastoparan‑stimulated secretion in chromaffin cells in a dose‑dependent manner [2].

mast cell exocytosis G protein activator exocytosis regulation

Reversible Competitive Antagonism Enables Quantitative Receptor–G Protein Coupling Analysis

Unlike irreversible Gα‑subunit inhibitors such as pertussis toxin (PTX) that require prolonged incubation (16 h) and covalently modify Gα subunits, GPAnt‑2 provides rapid (1 h), reversible inhibition that can be titrated to analyze coupling kinetics [1][2]. In impedance‑based cellular assays, a 1‑hour treatment with 10 mM GPAnt‑2 effectively suppressed mastoparan‑7‑induced Gi activation, comparable to the effect of 16‑hour PTX treatment (1 μg/mL) [2]. The competitive and reversible nature of GPAnt‑2 allows washout experiments and concentration‑response studies that are infeasible with PTX.

GTPase assay receptor-G protein coupling efficiency pharmacological tool validation

Dual Gi/o and Gs Coverage vs. Single‑Family Selectivity of Macrocyclic Depsipeptides

The macrocyclic depsipeptides YM‑254890 and FR900359 are potent and selective inhibitors of the Gq/11 family (IC₅₀ < 0.6 μM for YM‑254890 against P2Y₁‑mediated platelet aggregation ), but they exhibit no inhibitory activity against Gi, Go, or Gs proteins even at high concentrations [1]. GPAnt‑2, by contrast, inhibits both Gi/Go and Gs activation by their respective receptors [2]. This differential selectivity profile means that GPAnt‑2 is essential for studies of Gi/o‑ or Gs‑coupled pathways where YM‑254890/FR900359 are inert.

G protein family inhibition YM-254890 FR900359 GPAnt-2

G-Protein Antagonist Peptide (143675‑79‑0): Evidence‑Driven Application Scenarios for Scientific and Industrial Procurement


Interrogating Gi/o‑Coupled Receptor Signaling in Reconstituted and Cellular Systems

GPAnt‑2 is the preferred tool for blocking Gi/o‑mediated signaling downstream of M2 muscarinic, α₂‑adrenergic, cannabinoid CB₂, and other Gi/o‑coupled GPCRs [1][2]. Because Gq‑selective antagonists (e.g., GP Antagonist‑2A, YM‑254890) and Gs‑selective antagonists (e.g., NF503, NF449) do not inhibit Gi/o activation , GPAnt‑2 is uniquely suited for dissecting Gi/o‑dependent pathways in both purified reconstituted vesicle assays and permeabilized cell preparations.

Quantitative Analysis of Receptor–G Protein Coupling Efficiency

The competitive and reversible nature of GPAnt‑2 inhibition [1] enables titration experiments to measure coupling stoichiometry and affinity. This application is not feasible with irreversible inhibitors such as pertussis toxin or with Gα‑subunit inhibitors (e.g., suramin, YM‑254890) that act downstream of receptor coupling [2]. GPAnt‑2 thus provides a unique experimental handle for biophysical and pharmacological studies of GPCR signaling initiation.

Functional Studies of Exocytosis and Secretion in Primary Cells

In permeabilized mast cells and chromaffin cells, GPAnt‑2 effectively blocks Gi/o‑dependent histamine release and catecholamine secretion induced by activators such as methoctramine and mastoparan [1][2]. These cellular models require an intracellularly acting G protein antagonist that can access the cytoplasm after membrane permeabilization—a property not shared by larger, membrane‑impermeable inhibitors. GPAnt‑2 is the only commercially available peptide validated in these physiological exocytosis assays.

Time‑Resolved and Reversible Perturbation of Gi/o Signaling in Disease‑Relevant Models

GPAnt‑2's rapid onset (effective within 1 h) and reversibility [1] make it suitable for pulse‑chase and washout experiments in cellular models of disease (e.g., adolescent idiopathic scoliosis [2]) where sustained toxin‑based inhibition would obscure dynamic signaling changes. This contrasts with pertussis toxin, which requires 16 h incubation and permanently ADP‑ribosylates Gαi/o subunits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for G Protein Antagonist

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.